(R)-3-Amino-4-hydroxybutanoic acid hydrochloride
Description
(R)-3-Amino-4-hydroxybutanoic acid hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO3 and its molecular weight is 155.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
L-Homoserine hydrochloride is a derivative of the amino acid homoserine . It is involved in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine . Therefore, its primary targets are the enzymes involved in these biosynthetic pathways.
Mode of Action
For instance, it can be acetylated by homoserine transacetylase to form O-acetyl-L-homoserine, a key intermediate in the biosynthesis of methionine .
Biochemical Pathways
L-Homoserine hydrochloride is involved in several biochemical pathways:
- Methionine Biosynthesis : L-Homoserine is converted into O-acetyl-L-homoserine, which is then further processed to form methionine .
- Threonine Biosynthesis : L-Homoserine is also a precursor in the biosynthesis of threonine .
- Isoleucine Biosynthesis : L-Homoserine serves as a starting point for the production of isoleucine .
Properties
IUPAC Name |
(3R)-3-amino-4-hydroxybutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c5-3(2-6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGZYMNGKDOSJB-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855756 | |
Record name | (3R)-3-Amino-4-hydroxybutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196950-52-4, 1245645-62-8 | |
Record name | 3-Amino-4-hydroxybutyric acid hydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196950524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-Amino-4-hydroxybutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID HYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VYM1G0Y0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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